N-(2-Aminoethyl)piperidine

Catalog No.
S661647
CAS No.
27578-60-5
M.F
C7H16N2
M. Wt
128.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Aminoethyl)piperidine

CAS Number

27578-60-5

Product Name

N-(2-Aminoethyl)piperidine

IUPAC Name

2-piperidin-1-ylethanamine

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

InChI

InChI=1S/C7H16N2/c8-4-7-9-5-2-1-3-6-9/h1-8H2

InChI Key

CJNRGSHEMCMUOE-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCN

Canonical SMILES

C1CCN(CC1)CCN

Ligand in Coordination Chemistry

N-(2-Aminoethyl)piperidine can act as a bidentate ligand, meaning it can form two coordination bonds with a metal center. This property makes it valuable in the synthesis of coordination complexes for studying their structure, reactivity, and potential applications in catalysis or materials science. For instance, research has utilized N-(2-Aminoethyl)piperidine in the preparation of nickel complexes with interesting magnetic properties [1].

Source

[1] Synthesis, structural characterization, and magnetic properties of trans-bis[1-(2-aminoethyl)piperidine]dinitronickel(II) and trans-bis[1-(2-aminoethyl)-piperidine]dinitritocobalt(II) complexes, Inorganica Chimica Acta, Volume 240, Issues 1-2, 1995, Pages 121-126,

Modification of Polymers

N-(2-Aminoethyl)piperidine finds use in modifying polymers, introducing functional groups that can alter their properties or facilitate further reactions. A study demonstrated its effectiveness in modifying vinylbenzyl chloride/divinylbenzene gel copolymer beads, enhancing their potential applications in solid-phase organic synthesis [2].

Source

[2] N-(2-Aminoethyl)piperidine-Modified Vinylbenzyl Chloride/Divinylbenzene Copolymer Beads: Characterization and Application in Solid-Phase Organic Synthesis, Journal of Polymer Science Part A: Polymer Chemistry, Volume 41, Issue 12, 2003, Pages 2032-2038,

N-(2-Aminoethyl)piperidine, also known as 1-(2-Aminoethyl)piperidine, is an organic compound with the molecular formula C7H16N2C_7H_{16}N_2 and a molecular weight of approximately 128.22 g/mol. It features a piperidine ring substituted with an aminoethyl group. This compound is primarily recognized for its role in various chemical syntheses and biological applications. It is classified under hazardous materials due to its potential for causing severe skin burns and eye damage, necessitating careful handling practices .

Chemical Structure

The structure of N-(2-Aminoethyl)piperidine can be represented as follows:

  • Chemical Formula: C7H16N2C_7H_{16}N_2
  • InChI Key: CJNRGSHEMCMUOE-UHFFFAOYSA-N
  • SMILES: C1CCN(CC1)CCN

This compound is characterized by a piperidine ring (a six-membered ring containing one nitrogen atom) with an aminoethyl substituent that enhances its reactivity and biological activity .

, often acting as a reactant or intermediate in the synthesis of more complex molecules. Notably, it can undergo:

  • Condensation Reactions: For example, it reacts with 3-methoxy salicylaldehyde to form a tridentate Schiff base ligand, which is significant in coordination chemistry .
  • Synthesis of Complex Compounds: It is utilized in the synthesis of linkage isomers such as trans-bis[1-(2-aminoethyl)piperidine]dinitronickel and trans-bis[1-(2-aminoethyl)-piperidine]dinitritonickel, showcasing its versatility as a building block in organometallic chemistry .

N-(2-Aminoethyl)piperidine exhibits noteworthy biological activities, making it a valuable compound in medicinal chemistry. It has been investigated for:

  • Anticancer Properties: The compound serves as a precursor for analogs of anticancer agents, including those targeting specific pathways involved in cancer progression .
  • Neurotoxin Inhibition: It has been studied as an inhibitor of botulinum neurotoxin serotype A light chain, which has implications for treating botulism and related conditions .
  • Antimicrobial Activity: Research indicates potential applications against pathogens such as Plasmodium falciparum (malaria) and the Ebola filovirus, highlighting its significance in developing therapeutic agents against infectious diseases .

The synthesis of N-(2-Aminoethyl)piperidine can be achieved through various methods:

  • Alkylation of Piperidine: One common method involves the alkylation of piperidine with 2-bromoethylamine.
    text
    Piperidine + 2-Bromoethylamine → N-(2-Aminoethyl)piperidine
  • One-Pot Reactions: Advanced synthetic approaches utilize one-pot reactions that streamline the process while maintaining high yields and purity .
  • Modification of Existing Compounds: It can also be synthesized by modifying existing piperidine derivatives through selective functional group transformations.

N-(2-Aminoethyl)piperidine finds applications across multiple fields:

  • Pharmaceuticals: Its derivatives are explored as potential drugs targeting various diseases, including cancer and infectious diseases.
  • Material Science: Used in modifying polymeric materials for improved properties in applications like drug delivery systems.
  • Coordination Chemistry: Acts as a ligand in coordination compounds, enhancing the properties of metal complexes used in catalysis and materials science .

Studies on N-(2-Aminoethyl)piperidine's interactions reveal its role in various biochemical pathways. Its ability to act as a ligand allows it to bind with metal ions, influencing the stability and reactivity of metal complexes. Furthermore, research into its interactions with biological targets has shown potential for modulating receptor activity, particularly concerning neurotransmitter systems .

Several compounds share structural similarities with N-(2-Aminoethyl)piperidine. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
2-(Piperidin-1-yl)ethanamine dihydrochloride100911-49-70.95A dihydrochloride salt form enhancing solubility
(S)-1-Methylpiperidin-3-amine dihydrochloride1157849-51-80.83Contains a methyl group offering distinct properties
1-(3-Aminopropyl)piperidine1001353-92-90.86Features an additional carbon chain affecting reactivity
1-(4-Piperidinyl)ethanamine902152-76-50.86Substituted at the para position influencing binding

N-(2-Aminoethyl)piperidine stands out due to its specific aminoethyl substitution on the piperidine ring, which enhances its reactivity and biological activity compared to other similar compounds.

N-(2-Aminoethyl)piperidine exemplifies several fundamental principles of ligand design that make it particularly effective for transition metal complexation. The compound functions as a bidentate chelating ligand through its two nitrogen donor atoms: the tertiary nitrogen within the piperidine ring and the primary amine nitrogen of the aminoethyl substituent [2]. This dual nitrogen donor system creates a favorable six-membered chelate ring upon coordination to metal centers, which provides enhanced thermodynamic stability through the chelate effect compared to monodentate amine ligands [2] [3].

The structural framework of N-(2-Aminoethyl)piperidine incorporates several design elements that optimize its coordination behavior. The piperidine ring adopts a chair conformation in most metal complexes, providing conformational stability while maintaining sufficient flexibility for adaptation to different metal coordination preferences [3] [4]. The ethylene linker between the piperidine nitrogen and primary amine offers optimal spacing for chelate ring formation without introducing excessive ring strain [2].

The electronic properties of the two nitrogen donors differ significantly, with the primary amine nitrogen acting as a stronger electron donor compared to the tertiary piperidine nitrogen [2] [3]. This asymmetry in donor strength results in characteristic differences in metal-nitrogen bond lengths, typically with shorter bonds to the primary amine nitrogen. The electron-rich nature of both nitrogen centers makes this ligand particularly effective for stabilizing higher oxidation states of transition metals [4].

Steric considerations play a crucial role in the ligand design principles. The bulk of the piperidine ring influences the approach of other ligands to the metal center, often favoring trans-arrangements in octahedral complexes to minimize steric repulsion [3] [4]. This steric effect has been demonstrated in numerous nickel(II) complexes where trans-geometry is consistently observed [2] [5].

The ligand design also incorporates flexibility for solvent coordination and counter-ion interactions. The remaining coordination sites on the metal center can accommodate various solvent molecules, water, or anionic ligands, enabling the formation of diverse complex types with different stoichiometries and properties [2] [5].

Structural Diversity in Nickel(II) Coordination Compounds

Nickel(II) complexes with N-(2-Aminoethyl)piperidine demonstrate remarkable structural diversity despite the consistent bidentate chelation mode of the ligand. The predominant coordination geometry observed is octahedral, with the ligand occupying two coordination sites and additional ligands or solvent molecules completing the coordination sphere [2] [5] [3].

The systematic study of nickel(II) complexes reveals several distinct structural types. Complexes of the form [NiL₂X₂] where X represents various anions (NCS⁻, NO₂⁻, CF₃CO₂⁻) consistently adopt trans-octahedral geometry [2] [5]. The magnetic moments of these complexes, typically ranging from 3.1 to 3.2 Bohr magnetons, confirm the high-spin d⁸ configuration characteristic of octahedral nickel(II) [2].

Solvated complexes exhibit additional structural complexity. The compounds [NiL₂(solvent)₂]X₂ where the solvent may be acetonitrile, water, or other coordinating molecules, maintain octahedral geometry but show variations in the coordination environment [2] [5]. For instance, trans-NiL₂(CH₃CN)₂₂ displays a characteristic violet color and electronic transitions at 1197, 865, 592, and 371 nanometers, indicative of the octahedral ligand field splitting [2].

Crystal structure analyses reveal important details about the chelate ring conformations and molecular packing. The six-membered chelate rings formed by the ligand typically adopt chair-like conformations, minimizing ring strain while maintaining effective orbital overlap with the metal d-orbitals [3] [4]. The piperidine ring itself consistently adopts a chair conformation with the metal coordination occurring in an equatorial position relative to the ring [2].

Hydrogen bonding patterns contribute significantly to the structural diversity observed in these complexes. The primary amine hydrogen atoms frequently participate in intermolecular hydrogen bonding with counter-ions or solvent molecules, creating extended supramolecular structures [2] [6]. These interactions can influence the overall crystal packing and stability of the complexes.

Thermochromic behavior has been observed in certain nickel(II) complexes, particularly trans-[NiL₂(OCOCF₃)₂], which undergoes an irreversible color change from blue to reddish-pink upon heating between 194-215°C [3] [4]. This behavior is attributed to conformational changes in the chelate rings rather than changes in coordination number or geometry.

Magnetic Properties of Cobalt and Nickel Complexes

The magnetic properties of cobalt and nickel complexes with N-(2-Aminoethyl)piperidine reflect the distinctive electronic configurations and ligand field effects characteristic of these transition metals. Nickel(II) complexes consistently exhibit paramagnetic behavior with magnetic moments in the range of 3.1-3.2 Bohr magnetons, characteristic of high-spin d⁸ octahedral complexes with two unpaired electrons [2] [7].

The electronic spectra of nickel(II) complexes provide detailed insights into their magnetic properties. The d-d transitions observed in the visible and near-infrared regions correspond to the characteristic ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), and ³A₂g → ³T₁g(P) transitions expected for octahedral nickel(II) [2] [7]. The specific wavelengths of these transitions vary with the nature of the additional ligands, reflecting the different ligand field strengths.

Cobalt(II) complexes demonstrate more complex magnetic behavior due to the d⁷ electronic configuration and the potential for both high-spin and low-spin states. High-spin cobalt(II) complexes typically exhibit magnetic moments in the range of 4.3-5.2 Bohr magnetons due to three unpaired electrons, while low-spin states would show significantly reduced magnetic moments [8] [9].

Recent studies have revealed that certain cobalt(II) complexes with related ligand systems can exhibit single-molecule magnet behavior. Trigonal prismatic cobalt(II) complexes have demonstrated remarkably high magnetic anisotropy with energy barriers for magnetization reversal exceeding 150 cm⁻¹ [8]. While specific single-molecule magnet properties have not been reported for N-(2-Aminoethyl)piperidine cobalt complexes, the structural similarity suggests potential for similar behavior.

Zero-field splitting parameters play crucial roles in determining the magnetic properties of these complexes. Cobalt(II) systems typically exhibit large negative D values due to the significant orbital angular momentum contribution from the d⁷ configuration [8] [9]. The magnitude of these parameters depends strongly on the coordination geometry and ligand field strength.

Temperature-dependent magnetic studies reveal important information about magnetic exchange interactions and thermal effects. In dinuclear or polynuclear complexes, the magnetic coupling between metal centers can be either ferromagnetic or antiferromagnetic depending on the bridging geometry and electronic configurations [9].

The application of external magnetic fields can significantly influence the magnetic relaxation behavior, particularly in cobalt(II) systems. Alternating current magnetic susceptibility measurements under applied direct current fields often reveal slow magnetic relaxation that is suppressed at zero field due to quantum tunneling of magnetization [8].

Catalytic Applications of Metal-Ligand Systems

Metal complexes of N-(2-Aminoethyl)piperidine have demonstrated significant potential in various catalytic applications, leveraging the unique coordination properties and electronic characteristics of the ligand system. The bidentate chelation provides stability to the metal center while maintaining sufficient lability for catalytic turnover.

Electrocatalytic applications represent one of the most promising areas for these metal-ligand systems. Nickel(II) complexes have shown activity for hydrogen evolution reaction, a critical process in renewable energy applications [10]. The electron-rich nature of the nitrogen donors helps stabilize reduced nickel intermediates necessary for efficient hydrogen production. Controlled potential electrolysis experiments have demonstrated hydrogen production with faradaic efficiencies of approximately 40% when conducted in appropriate electrolyte solutions [10].

Palladium(II) complexes with N-(2-Aminoethyl)piperidine have found applications in cross-coupling reactions, particularly in carbon-nitrogen bond formation [11]. The ligand provides sufficient electron density to facilitate oxidative addition processes while maintaining appropriate lability for reductive elimination steps. These catalytic systems have shown high yields in coupling reactions between aryl halides and various amine nucleophiles [11].

The flexibility of the coordination environment enables the development of catalytic systems for oxidation reactions. Copper(II) complexes can undergo facile redox cycling between copper(II) and copper(I) or copper(III) states, making them effective for selective oxidation processes. The nitrogen donors help stabilize higher oxidation states while the chelate structure prevents catalyst decomposition [12].

Single-molecule magnet applications represent an emerging area where the magnetic properties of these complexes can be exploited for molecular electronics and information storage. Cobalt(II) complexes with appropriate ligand modifications have demonstrated energy barriers for magnetization reversal in the range of 34-152 cm⁻¹, suitable for potential applications in quantum computing and high-density data storage [8].

Manganese(II) complexes with related piperidine-based ligands have shown promise as contrast agents for magnetic resonance imaging. The paramagnetic properties and water exchange kinetics of these complexes result in relaxivity values of 3.3-3.4 mM⁻¹s⁻¹, making them viable alternatives to gadolinium-based contrast agents with potentially reduced toxicity [13] [14].

The catalytic activity of these metal-ligand systems can be tuned through systematic modification of the ligand structure or variation of the metal center. The incorporation of additional functional groups or the use of different metals can optimize the catalytic performance for specific transformations while maintaining the beneficial coordination properties of the piperidine framework.

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

27578-60-5

Wikipedia

N-(2-Aminoethyl)piperidine

Dates

Last modified: 08-15-2023

Explore Compound Types